N-Methyl-4-nitrobenzamide

Descripción general

Descripción

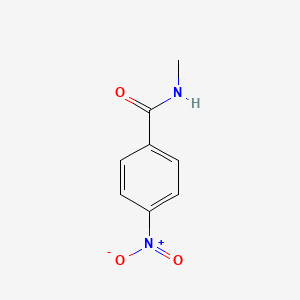

N-Methyl-4-nitrobenzamide is an organic compound with the molecular formula C8H8N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and the benzene ring is substituted with a nitro group at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with methylamine. The process can be summarized in the following steps:

Formation of 4-nitrobenzoyl chloride: 4-nitrobenzoic acid is treated with thionyl chloride to form 4-nitrobenzoyl chloride.

Amidation: The 4-nitrobenzoyl chloride is then reacted with methylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (−NO₂) undergoes reduction to form primary amines (−NH₂), enabling access to biologically relevant intermediates.

Table 1: Reduction Pathways and Outcomes

Mechanistic Insights :

- Catalytic hydrogenation (H₂/Pd-C) proceeds via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the amine .

- Sodium dithionite (Na₂S₂O₄) reduces the nitro group through a radical mechanism, validated by ESR studies .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring undergoes substitution at the nitro-adjacent positions.

Table 2: Substitution Reactions and Outcomes

Kinetic Studies :

- Substituent effects on NAS rates follow Hammett parameters (σ⁺ = +1.27 for −NO₂), confirming strong meta/para-directing influence .

Hydrolysis and Stability

The amide bond exhibits stability under acidic/basic conditions, but hydrolysis can occur under extreme settings.

Table 3: Hydrolysis Conditions and Products

pH-Dependent Stability :

Aplicaciones Científicas De Investigación

Chemistry

- Synthetic Intermediate : N-Methyl-4-nitrobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block for organic synthesis.

-

Chemical Reactions :

- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with palladium on carbon, yielding N-Methyl-4-aminobenzamide.

- Substitution : It can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles under appropriate conditions.

Biology

- Biological Activity : this compound exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for its interactions with phosphodiesterase enzymes, which are crucial in cellular signaling pathways. Inhibition of phosphodiesterase 10A (PDE10A) has been linked to potential treatments for neurological disorders such as schizophrenia .

- Antimicrobial Properties : Research indicates that this compound can inhibit specific bacterial enzymes, suggesting its potential utility as an antimicrobial agent . In vitro studies have demonstrated its effectiveness against various bacterial strains.

- Anti-inflammatory Potential : The compound's unique structure allows it to serve as a precursor for synthesizing more complex molecules with anti-inflammatory properties. Modifications can enhance its efficacy against inflammation-related conditions .

Medicine

- Pharmaceutical Applications : this compound is being explored as a pharmaceutical intermediate for drug development. Its structural characteristics make it suitable for modifications aimed at improving therapeutic efficacy and reducing toxicity .

-

Case Studies :

- A study on PDE10A inhibition revealed that this compound significantly increases cyclic AMP levels in neuronal cells, indicating its potential in treating cognitive impairments associated with psychiatric disorders.

- Antimicrobial activity assessments showed that the compound effectively inhibits bacterial growth by targeting enzymatic pathways, supporting its development as an antimicrobial agent .

- Research into synthesis pathways has demonstrated that modifications to this compound can enhance biological activity or reduce toxicity, broadening its therapeutic applications .

Mecanismo De Acción

The mechanism of action of N-Methyl-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The exact molecular targets and pathways involved vary depending on the context of its use .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethylbenzamide: Similar structure but with two methyl groups on the amide nitrogen.

4-Nitrobenzamide: Lacks the methyl group on the amide nitrogen.

2-Fluoro-N-methyl-4-nitrobenzamide: Contains a fluorine atom on the benzene ring in addition to the nitro and methyl groups.

Uniqueness

N-Methyl-4-nitrobenzamide is unique due to the specific positioning of the nitro and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Actividad Biológica

N-Methyl-4-nitrobenzamide (NM-4-NBA) is an aromatic amide known for its significant biological activity, particularly as a potential therapeutic agent. This compound has garnered attention due to its interactions with various biological targets, especially phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways. This article presents a comprehensive overview of the biological activity of NM-4-NBA, including its pharmacological properties, synthesis methods, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 180.16 g/mol. It appears as a white solid and is soluble in organic solvents like dimethyl sulfoxide and chloroform but less soluble in water. The presence of the nitro group at the para position relative to the amide functional group significantly influences its chemical reactivity and biological interactions.

Phosphodiesterase Inhibition

One of the primary mechanisms through which NM-4-NBA exerts its biological effects is by inhibiting phosphodiesterase 10A (PDE10A). This enzyme is implicated in various neurological disorders, including schizophrenia and neurodegenerative diseases. Inhibition of PDE10A leads to increased levels of cyclic nucleotides, which are vital for signal transduction within cells. This mechanism suggests potential therapeutic applications in treating conditions characterized by dysregulated cyclic nucleotide signaling.

Antimicrobial Properties

Research has indicated that NM-4-NBA possesses antimicrobial activity. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated its ability to inhibit specific bacterial enzymes, highlighting its potential as an antimicrobial agent. The compound's structural characteristics allow for further modifications to enhance its efficacy against various pathogens.

Anti-inflammatory Potential

NM-4-NBA has also been explored for its anti-inflammatory properties. Its unique structure enables it to serve as a building block for synthesizing more complex molecules with anti-inflammatory activity. The compound's reactivity can be tailored through chemical modifications, leading to the development of new therapeutic agents targeting inflammation-related conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of NM-4-NBA:

- Study on PDE10A Inhibition : A detailed investigation into NM-4-NBA's inhibition of PDE10A revealed that it significantly increases cyclic AMP levels in neuronal cells, suggesting a mechanism that could be beneficial in treating cognitive impairments associated with schizophrenia.

- Antimicrobial Activity Assessment : In vitro assays demonstrated that NM-4-NBA effectively inhibits the growth of several bacterial strains by targeting their enzymatic pathways, indicating its potential utility as an antimicrobial agent.

- Synthesis and Modification : Research into the synthesis pathways for NM-4-NBA has shown that it can be modified to enhance biological activity or reduce toxicity. These modifications allow researchers to explore a broader range of therapeutic applications.

Comparative Analysis with Related Compounds

The following table compares NM-4-NBA with structurally similar compounds based on their notable features and biological activities:

| Compound Name | Structure | Notable Features |

|---|---|---|

| N-Methyl-3-nitrobenzamide | C8H8N2O3 | Nitro group at meta position; different reactivity |

| N-Methyl-2-nitrobenzamide | C8H8N2O3 | Nitro at ortho position; altered sterics and reactivity |

| 4-Aminobenzamide | C7H8N2O | Lacks nitro group; primarily used for different activities |

| N,N-Dimethyl-4-nitroaniline | C9H12N2O2 | Contains two methyl groups; used in dye synthesis |

The specificity of NM-4-NBA's nitro group positioning contributes to its unique biological properties, distinguishing it from related compounds that may not exhibit similar activities or reactivities.

Propiedades

IUPAC Name |

N-methyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-9-8(11)6-2-4-7(5-3-6)10(12)13/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWAQQSVGQEZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324490 | |

| Record name | N-Methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2585-23-1 | |

| Record name | 2585-23-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.